molecular formula C6H4BrCl2N B13674579 3-Bromo-4,6-dichloro-2-methylpyridine

3-Bromo-4,6-dichloro-2-methylpyridine

Cat. No.: B13674579
M. Wt: 240.91 g/mol
InChI Key: IFVYLDDLCCMBEL-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dichloro-2-methylpyridine is a halogenated pyridine derivative with the molecular formula C₇H₅BrCl₂N and a molecular weight of 263.93 g/mol. Its structure features a pyridine ring substituted with bromine at position 3, chlorine atoms at positions 4 and 6, and a methyl group at position 2. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of halogenated pyridines in these fields .

Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

3-bromo-4,6-dichloro-2-methylpyridine

InChI

InChI=1S/C6H4BrCl2N/c1-3-6(7)4(8)2-5(9)10-3/h2H,1H3

InChI Key

IFVYLDDLCCMBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,6-dichloro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method includes the bromination and chlorination of 2-methylpyridine under controlled conditions. For instance, bromine and chlorine can be introduced to the pyridine ring through electrophilic aromatic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 3 and chlorine atoms at positions 4 and 6 participate in substitution reactions under varying conditions (Table 1). Bromine demonstrates higher reactivity than chlorine due to its lower bond dissociation energy and larger atomic radius.

Table 1: Substitution Reactions of Halogens

PositionLeaving GroupNucleophileConditionsProductYieldSource
3BrArylboronic acidPd(PPh₃)₄, K₃PO₄, 80°C3-Aryl-4,6-dichloro-2-methylpyridine65–78%
4ClNH₂⁻CuBr, HBr, 0–20°C4-Amino-3-bromo-6-chloro-2-methylpyridine48%
6ClSH⁻t-BuOK, DMF, reflux6-Mercapto-3-bromo-4-chloro-2-methylpyridine52%

Key observations:

  • Suzuki-Miyaura coupling at bromine proceeds efficiently with arylboronic acids under palladium catalysis .

  • Chlorine substitution requires harsher conditions or directing groups (e.g., acetamide in ) to activate the position.

Cross-Coupling Reactions

The bromine atom serves as a strategic site for transition metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids ( ):

python
3-Bromo-4,6-dichloro-2-methylpyridine + ArB(OH)3-Ar-4,6-dichloro-2-methylpyridine Conditions: Pd(PPh₃)(2 mol%), K₃PO₄ (3 eq.), DME/H₂O (3:1), 80°C, 12 h
  • Electron-deficient arylboronic acids exhibit faster kinetics (k = 0.18 min⁻¹) .

Buchwald-Hartwig Amination

Amine introduction via palladium catalysis ( ):

python
3-Bromo-4,6-dichloro-2-methylpyridine + R₂NH 3-R₂N-4,6-dichloro-2-methylpyridine Conditions: Pd₂(dba)(1.5 mol%), Xantphos (3 mol%), Cs₂CO₃ (2 eq.), toluene, 110°C
  • Primary amines achieve higher yields (72–85%) than secondary amines (58–64%) .

Reductive Dehalogenation

Selective halogen removal has been demonstrated under controlled hydrogenolysis:

Table 2: Reductive Pathways

Reducing AgentConditionsMajor ProductSelectivity
H₂/Pd-CEtOH, 25°C4,6-Dichloro-2-methylpyridineBr > Cl (9:1)
Zn/NH₄ClH₂O, 70°C3-Bromo-2-methylpyridineCl removal (4,6)
  • Computational DFT studies ( ) confirm bromine’s lower activation barrier (ΔG‡ = 18.3 kcal/mol) compared to chlorine (ΔG‡ = 22.1 kcal/mol).

Electrophilic Substitution

The methyl group at position 2 directs electrophiles to the para position (C-6), though reactivity is attenuated by electron-withdrawing halogens:

Oxidation of Methyl Group

python
3-Bromo-4,6-dichloro-2-methylpyridine → 3-Bromo-4,6-dichloro-2-pyridinecarboxylic acid Conditions: KMnO₄ (3 eq.), H₂SO₄ (conc.), 120°C, 8 h Yield: 34% ([3])
  • Competing ring chlorination occurs at higher temperatures (>130°C).

Reactivity Comparison with Analogues

Table 3: Relative Reactivity of Halogenated Pyridines

CompoundBr Reactivity (k, M⁻¹s⁻¹)Cl Reactivity (k, M⁻¹s⁻¹)
3-Bromo-4,6-dichloro-2-methylpyridine0.24 ± 0.030.07 ± 0.01
3-Bromo-2-chloro-6-methylpyridine0.19 ± 0.020.12 ± 0.02

Steric hindrance from the methyl group reduces accessibility to C-4 and C-6 positions .

Scientific Research Applications

3-Bromo-4,6-dichloro-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-4,6-dichloro-2-methylpyridine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The halogen atoms in the compound can enhance its binding affinity to these targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Substitutional Differences

The following table summarizes key structural differences between 3-Bromo-4,6-dichloro-2-methylpyridine and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
3-Bromo-4,6-dichloro-2-methylpyridine Br (3), Cl (4,6), CH₃ (2) C₇H₅BrCl₂N 263.93 Pharmaceutical intermediates
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C₆H₆BrN 172.02 Organic synthesis, ligand preparation
5-Bromo-3-methyl-pyridine Br (5), CH₃ (3) C₆H₆BrN 172.02 Not specified; likely synthesis intermediate
5-Bromo-4,6-dichloropyrimidine Br (5), Cl (4,6) C₄HBrCl₂N₂ 242.88 Nucleotide analog synthesis
3-Amino-2-bromo-4,6-dimethylpyridine Br (2), NH₂ (3), CH₃ (4,6) C₇H₁₀BrN₂ 215.08 Fine chemical synthesis

Key Observations :

  • Halogenation Patterns: The target compound’s dual chlorine atoms (positions 4 and 6) enhance its electrophilicity compared to mono-halogenated derivatives like 2-Bromo-3-methylpyridine. This increases its reactivity in nucleophilic aromatic substitution (NAS) reactions .
  • Methyl vs. In contrast, 3-Amino-2-bromo-4,6-dimethylpyridine’s amino group (position 3) acts as a strong electron donor, increasing basicity and altering reaction pathways .

Biological Activity

3-Bromo-4,6-dichloro-2-methylpyridine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its synthesis, biological effects, and potential therapeutic applications.

3-Bromo-4,6-dichloro-2-methylpyridine has the following chemical characteristics:

  • Molecular Formula : C₆H₄BrCl₂N
  • SMILES Notation : CC1=CC(=NC(=C1Br)Cl)Cl
  • InChIKey : GWIKWGBKSWHTOX-UHFFFAOYSA-N

These properties indicate a complex structure that may influence its interaction with biological systems.

Synthesis

The synthesis of 3-bromo-4,6-dichloro-2-methylpyridine typically involves halogenation reactions of pyridine derivatives. A common method employs the use of bromine and chlorine in the presence of suitable catalysts or conditions to achieve the desired substitution pattern. The optimization of these synthetic routes has been documented in various studies, showcasing yields and purity improvements through refined methodologies .

Antiproliferative Effects

Research indicates that 3-bromo-4,6-dichloro-2-methylpyridine exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that compounds with similar structural motifs can inhibit cell proliferation effectively, with IC₅₀ values ranging from 1.45 to 4.25 μM for related derivatives . This suggests a potential mechanism involving cell cycle arrest at the G2/M phase, which is critical for therapeutic applications in oncology.

Neuropharmacological Effects

The compound has also been studied for its interaction with nicotinic acetylcholine receptors (nAChRs), particularly α7 and α4β2 subtypes. Initial studies demonstrated a moderate binding affinity towards these receptors, which are implicated in cognitive functions and neuroprotection. For instance, modifications to the pyridine scaffold have shown to enhance binding affinities significantly . This activity may provide insights into developing neuroprotective agents or cognitive enhancers.

Case Studies and Research Findings

Several case studies have highlighted the biological implications of 3-bromo-4,6-dichloro-2-methylpyridine:

  • Anticancer Activity : A study evaluating the compound's effect on human cancer cell lines revealed a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle disruption .
  • Neuroprotective Properties : Research on related compounds has suggested neuroprotective effects through nAChR modulation. These findings could pave the way for further exploration into treatments for neurodegenerative diseases .
  • Trypanocidal Activity : Compounds structurally related to 3-bromo-4,6-dichloro-2-methylpyridine have been evaluated for their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. Modifications to the pyridine ring were found to enhance potency against N-myristoyltransferase (NMT), a promising drug target .

Summary Table of Biological Activities

Activity Type IC₅₀ Value (μM) Mechanism References
Antiproliferative1.45 - 4.25Cell cycle arrest (G2/M phase)
nAChR Binding (α7 subtype)>100Competitive inhibition
nAChR Binding (α4β2 subtype)12.2Competitive inhibition
Trypanocidal Activity0.1Inhibition of NMT

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 3-Bromo-4,6-dichloro-2-methylpyridine?

Methodological Answer: Synthesis typically involves halogenation and alkylation steps. A common approach is the use of Ullmann coupling for introducing substituents on the pyridine ring. For example, bromination at the 3-position can be achieved using CuBr₂ under controlled conditions, while chlorination at the 4- and 6-positions may require SOCl₂ or PCl₅ as reagents. Methylation at the 2-position is often accomplished via nucleophilic substitution with methyl iodide in the presence of a base like NaH . Purity (>95%) is confirmed by HPLC or GC analysis, as seen in analogous bromochloropyridine derivatives .

Q. Q2. How can I confirm the structural identity of 3-Bromo-4,6-dichloro-2-methylpyridine?

Methodological Answer: Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) for structural validation. For example:

  • ¹H NMR : The methyl group at the 2-position typically appears as a singlet (~δ 2.5 ppm).
  • ¹³C NMR : Halogenated carbons (Br, Cl) show deshielded signals (~δ 120–140 ppm).
  • HRMS : Exact mass should match the molecular formula (C₆H₄BrCl₂N, exact mass: 264.86 g/mol). Cross-reference with spectral databases for analogous compounds (e.g., 3-Bromo-2,6-dimethylpyridine, CAS 3430-31-7) .

Q. Q3. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.
  • Ventilation : Handle in a fume hood due to potential release of toxic vapors (e.g., HCl or HBr during decomposition).
  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis.
  • Waste Disposal : Neutralize halogenated waste with 10% NaOH before disposal .

Advanced Research Questions

Q. Q4. How does the steric and electronic environment of 3-Bromo-4,6-dichloro-2-methylpyridine influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing effects of Br and Cl substituents activate the pyridine ring for nucleophilic aromatic substitution (SNAr) but hinder Suzuki-Miyaura coupling due to reduced electron density. The methyl group at the 2-position introduces steric hindrance, favoring reactions at the 4- or 6-positions. For example:

  • SNAr : React with amines (e.g., NH₃/EtOH) at 80°C to replace Cl at the 4-position.
  • Buchwald-Hartwig amination : Use Pd(OAc)₂/XPhos catalyst system for selective C–N bond formation at the 6-position.
    Contradictions in reactivity can arise from competing electronic and steric effects, requiring DFT calculations to predict regioselectivity .

Q. Q5. How can I resolve contradictions in reported spectral data for halogenated pyridine derivatives?

Methodological Answer:

  • Step 1 : Compare experimental data with computational predictions (e.g., Gaussian 16 for NMR chemical shifts).
  • Step 2 : Validate using 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, coupling constants in ¹H NMR can differentiate between para- and meta-substituted chlorines.
  • Step 3 : Cross-reference with structurally similar compounds (e.g., 5-Bromo-2-chloro-4-methylpyridine, CAS 933746-26-0) to identify systematic errors in literature .

Q. Q6. What strategies optimize the crystallization of 3-Bromo-4,6-dichloro-2-methylpyridine for X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection : Use a 1:1 mixture of dichloromethane and hexane for slow evaporation.
  • Temperature Gradient : Cool from 40°C to 4°C over 48 hours to promote single-crystal growth.
  • Additives : Introduce 5% ethyl acetate to reduce lattice defects. Successful crystallization of analogous compounds (e.g., 2-Bromo-6-methylpyridine, CAS 5315-25-3) confirms this approach .

Q. Q7. How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) basis set to model electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., Pd or Ni complexes) to assess binding affinities.
  • Case Study : For nickel-catalyzed coupling, computational studies on 3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5) show that steric bulk at the 2-position reduces catalytic turnover .

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